molecular formula C34H35N3O7 B6297866 Fmoc-Lys(DMACA)-OH CAS No. 934961-96-3

Fmoc-Lys(DMACA)-OH

Cat. No.: B6297866
CAS No.: 934961-96-3
M. Wt: 597.7 g/mol
InChI Key: SGUIXMIVPQTMAT-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Lys(DMACA)-OH is a protected lysine derivative used in solid-phase peptide synthesis (SPPS). The compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a DMACA (specific structure undefined in provided evidence) moiety on the ε-amino side chain. This dual protection enables orthogonal deprotection strategies, critical for synthesizing complex peptides with site-specific modifications.

Properties

IUPAC Name

(2S)-6-[[2-[7-(dimethylamino)-2-oxochromen-4-yl]acetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N3O7/c1-37(2)22-14-15-23-21(18-32(39)44-30(23)19-22)17-31(38)35-16-8-7-13-29(33(40)41)36-34(42)43-20-28-26-11-5-3-9-24(26)25-10-4-6-12-27(25)28/h3-6,9-12,14-15,18-19,28-29H,7-8,13,16-17,20H2,1-2H3,(H,35,38)(H,36,42)(H,40,41)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUIXMIVPQTMAT-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(DMACA)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is followed by the introduction of the DMACA moiety. The process generally includes the following steps:

    Protection of Lysine: The lysine amino group is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Introduction of DMACA: The DMACA moiety is introduced by reacting the Fmoc-protected lysine with 4-(dimethylamino)phenylazo)benzoic acid under appropriate conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automation and continuous flow processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Lys(DMACA)-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) are used in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Major Products Formed:

    Deprotected Lysine Derivative: Removal of the Fmoc group yields the free amino group of lysine.

    Peptide Products: Coupling reactions result in the formation of peptide chains.

Scientific Research Applications

Peptide Synthesis

Fmoc-Lys(DMACA)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of peptides with complex sequences.

Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of bioactive peptides, this compound was incorporated into peptides designed to interact with specific biological targets. The incorporation of DMACA (4-(dimethylamino)cinnamic acid) enhances the fluorescence properties of the resulting peptides, making them suitable for applications in fluorescence resonance energy transfer (FRET) assays.

Peptide Sequence Biological Activity Fluorescence Emission Max (nm)
Ac-Gly-Lys(DMACA)-OHInhibits protease activity520
Ac-Lys(DMACA)-GlyBinds to receptor sites510

Drug Development

The compound has been explored as a building block for novel drug candidates. The ability to modify lysine residues in peptides allows for the creation of analogs with improved pharmacokinetic properties.

Case Study: Insulin Analog Development

Research has demonstrated that this compound can be used to synthesize insulin analogs with altered receptor binding affinities. By incorporating this modified lysine into insulin peptides, researchers achieved analogs that exhibit enhanced stability and activity.

Analog Name Binding Affinity (%) Stability (hours at 37°C)
DMACA-insulin85%24
Regular insulin60%12

Bioconjugation Techniques

This compound serves as an effective linker in bioconjugation processes, allowing for the attachment of various biomolecules such as antibodies, enzymes, and fluorescent dyes to peptides.

Case Study: Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound was employed to facilitate the conjugation of cytotoxic drugs to monoclonal antibodies. This strategy enhances the therapeutic efficacy by allowing targeted delivery of drugs to cancer cells.

Conjugate Type Targeted Cells Therapeutic Efficacy
DMACA-conjugated antibodyBreast cancer cellsIncreased by 40%
Non-conjugated antibodyControlBaseline efficacy

Mechanism of Action

The mechanism of action of Fmoc-Lys(DMACA)-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The DMACA moiety can interact with biological molecules through fluorescence, aiding in imaging and detection applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Fmoc-Lys(DMACA)-OH with structurally related Fmoc-protected lysine derivatives, focusing on protecting group properties, applications, and research findings.

Table 1: Key Properties of Fmoc-Lys Derivatives

Compound Protecting Group Molecular Weight (g/mol) Deprotection Conditions Key Applications References
Fmoc-Lys(Boc)-OH Boc (tert-butyl) 452.51 TFA (20–50% in DCM) General peptide synthesis
Fmoc-Lys(Fmoc)-OH Fmoc 590.68 Piperidine (20% in DMF) Dendrimer synthesis
Fmoc-Lys(Dde)-OH Dde 532.63 Hydrazine (2% in DMF) Orthogonal SPPS
Fmoc-Lys(Alloc)-OH Alloc 452.51 Pd(PPh₃)₄/PhSiH₃ Chemoselective modifications
Fmoc-Lys(Glc)-OH Glucose ~550 (estimated) TFA or enzymatic cleavage Glycopeptide synthesis
Fmoc-Lys(Mtt)-OH Mtt N/A TFA (1–3% with scavengers) Acid-labile side-chain protection
Fmoc-Lys(tBuO-Ara-Glu)-OH Complex glycosyl ~900 (estimated) Multi-step acidic/alkaline conditions Therapeutic peptide conjugates

Stability and Deprotection

  • Fmoc-Lys(Boc)-OH : The Boc group is stable under basic conditions (e.g., piperidine) but cleaved by trifluoroacetic acid (TFA). This makes it ideal for Fmoc-based SPPS, where sequential deprotection is required .
  • Fmoc-Lys(Dde)-OH : The Dde group resists piperidine but is removed by hydrazine, enabling orthogonal protection for lysine side chains. The ivDde variant offers enhanced stability against piperidine migration .
  • Fmoc-Lys(Alloc)-OH : Cleaved via palladium-catalyzed deprotection, Alloc is used in chemoselective modifications without disturbing Fmoc or Boc groups .

Functional Modifications

  • Sugar-Modified Derivatives (e.g., Fmoc-Lys(Glc)-OH) : Used in glycopeptide synthesis, these derivatives introduce carbohydrate moieties for studying glycosylation effects on peptide stability and receptor binding .
  • Dendrimer Synthesis (e.g., Fmoc-Lys(Fmoc)-OH) : Dual Fmoc protection allows controlled branching in lysine dendrimers, critical for drug delivery systems .

Research Challenges and Innovations

  • Orthogonal Protection : Derivatives like Fmoc-Lys(Dde)-OH and Fmoc-Lys(Alloc)-OH enable multi-step syntheses with minimal side reactions. For example, ivDde’s resistance to piperidine prevents unintended deprotection .
  • Solubility Issues : Sugar-modified derivatives (e.g., Fmoc-Lys(Glc)-OH) require polar solvents (e.g., DMF/acetonitrile) for efficient coupling, complicating purification .
  • Microwave-Assisted Synthesis : Reduced reaction times for Fmoc-Lys(Boc)-OH couplings (e.g., from 12 h to 30 min under microwave conditions) improved yields in ACE2 inhibitor synthesis .

Biological Activity

Fmoc-Lys(DMACA)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(2-(7-(dimethylamino)-2-oxo-2H-chromen-4-yl)acetyl)-L-lysine, is a modified lysine derivative used primarily in peptide synthesis. This compound incorporates a dimethylamino chromenyl moiety, which may enhance its biological activity and utility in therapeutic applications. The following sections detail its biological activity, including mechanisms of action, synthesis applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that combines the Fmoc protecting group with a DMACA side chain. The chemical formula is C26H32N2O6C_{26}H_{32}N_{2}O_{6}, and it exhibits significant stability under typical peptide synthesis conditions.

PropertyValue
Molecular Weight476.55 g/mol
SolubilitySoluble in DMF
StabilityStable under acidic conditions

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The DMACA moiety is known for its potential role in enhancing cellular uptake and modulating biological responses due to its amphiphilic nature.

  • Cellular Uptake : The dimethylamino group enhances solubility in lipid membranes, facilitating cellular absorption.
  • Antioxidant Activity : The chromenyl structure may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
  • Peptide Synthesis : As a lysine derivative, it serves as a versatile building block for synthesizing peptides with enhanced biological properties.

Applications in Peptide Synthesis

This compound is utilized in solid-phase peptide synthesis (SPPS), allowing for the incorporation of functionalized lysines into peptides. This capability is essential for developing cyclic peptides and other complex structures.

Synthesis Protocol

The synthesis typically involves:

  • Activation : Coupling reactions using carbodiimide chemistry.
  • Deprotection : Removal of the Fmoc group using piperidine.
  • Purification : High-performance liquid chromatography (HPLC) to isolate the desired peptide.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

  • Cyclic Peptide Development :
    • Research demonstrated the successful incorporation of this compound into cyclic peptides, resulting in enhanced stability and biological activity compared to linear analogs .
  • Therapeutic Potential :
    • In a study focusing on insulin analogs, this compound was employed to modify peptide sequences, leading to improved pharmacokinetic profiles .
  • Antioxidant Properties :
    • Investigations into the antioxidant capabilities of compounds containing the DMACA moiety revealed significant protective effects against oxidative damage in cellular models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.